![molecular formula C21H30BrN3O5 B12106726 1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12106726.png)
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methylating agents.
Amidation: The amide group can be introduced through reactions with appropriate amines and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrrolidine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound shares a similar pyrrolidine ring structure but differs in the functional groups attached.
tert-Butyl 4-[(E)-But-1-en-3-yl]pyrrolidine-1,3-dicarboxylate: Another similar compound with variations in the substituents on the pyrrolidine ring.
Uniqueness
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30BrN3O5/c1-20(2,3)18(27)24-15-8-12(9-23-16(15)22)13-10-25(11-14(13)17(26)29-7)19(28)30-21(4,5)6/h8-9,13-14H,10-11H2,1-7H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSKKZITIWWZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C2CN(CC2C(=O)OC)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
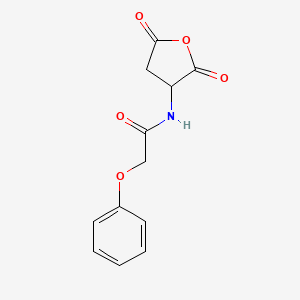
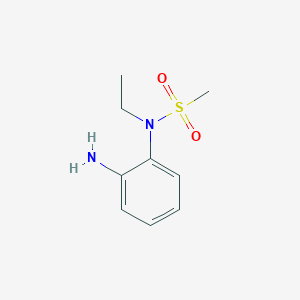
![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
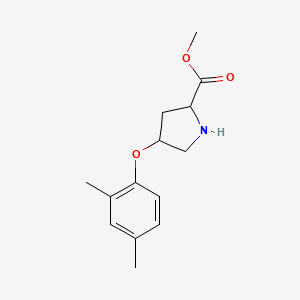
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12106667.png)
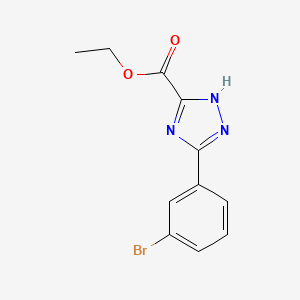
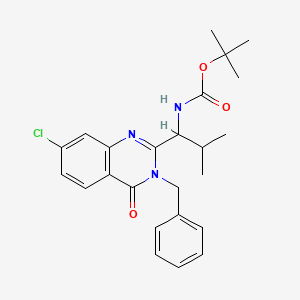
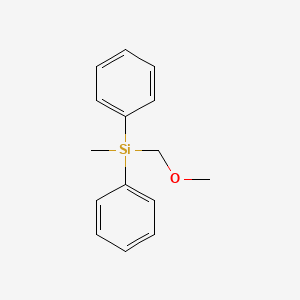


![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)
![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)
![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)
![2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)
